molecular formula C7H12ClNO2 B6283730 rac-(3aR,7aS)-octahydropyrano[3,4-c]pyrrol-4-one hydrochloride, cis CAS No. 2741682-38-0

rac-(3aR,7aS)-octahydropyrano[3,4-c]pyrrol-4-one hydrochloride, cis

Cat. No.: B6283730
CAS No.: 2741682-38-0
M. Wt: 177.6
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Description

rac-(3aR,7aS)-octahydropyrano[3,4-c]pyrrol-4-one hydrochloride, cis is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,7aS)-octahydropyrano[3,4-c]pyrrol-4-one hydrochloride, cis typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,7aS)-octahydropyrano[3,4-c]pyrrol-4-one hydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(3aR,7aS)-octahydropyrano[3,4-c]pyrrol-4-one hydrochloride, cis has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(3aR,7aS)-octahydropyrano[3,4-c]pyrrol-4-one hydrochloride, cis involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride
  • rac-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride
  • rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one hydrochloride

Uniqueness

rac-(3aR,7aS)-octahydropyrano[3,4-c]pyrrol-4-one hydrochloride, cis is unique due to its specific stereochemistry and bicyclic structure, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2741682-38-0

Molecular Formula

C7H12ClNO2

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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